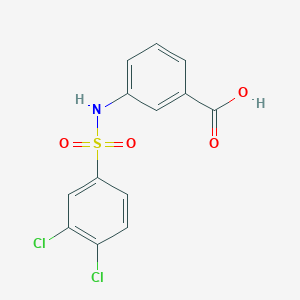

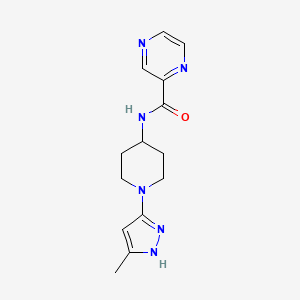

![molecular formula C20H18N4O3S B2771042 3,4-dimethyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396721-88-3](/img/structure/B2771042.png)

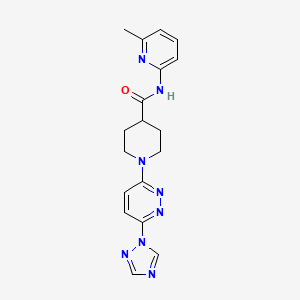

3,4-dimethyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole derivatives, which might be structurally similar to the compound you mentioned, have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For example, the synthesis of certain indole derivatives involves the preparation of substituted alkyl indole carboxylate derivatives .Molecular Structure Analysis

The molecular structure of similar compounds often involves a heterocyclic moiety that possesses carbon, nitrogen, and hydrogen atoms. For example, imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis

Similar compounds often have unique physical and chemical properties. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Synthesis and Biological Activity

3,4-Dimethyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound that may fall under the broad category of pyrazole derivatives. Pyrazoles are known for their wide-ranging biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. The synthesis of such compounds typically involves condensation followed by cyclization, utilizing reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods provide valuable strategies for designing bioactive agents through modification and derivatization of pyrazole-based structures (Dar & Shamsuzzaman, 2015).

Antifungal Applications

Compounds with a pyrazole core have been evaluated for their effectiveness against fungal pathogens such as Fusarium oxysporum, which causes diseases in plants. Structure-activity relationship (SAR) studies have identified specific pyrazole derivatives with potent antifungal properties, offering insights into the design of targeted molecules for agricultural applications (Kaddouri et al., 2022).

Advanced Oxidation Processes

In environmental science, pyrazole derivatives are part of studies involving advanced oxidation processes (AOPs) for the degradation of recalcitrant compounds in water. Research in this area focuses on understanding the degradation pathways and by-products of such processes, contributing to the development of more efficient water treatment technologies (Qutob et al., 2022).

Organic Synthesis

Pyrazole derivatives are also valuable in organic synthesis, serving as intermediates in the preparation of various compounds with potential applications in materials science and pharmaceuticals. Their reactivity and ability to form complex structures make them useful synthons in the creation of novel materials (Gu et al., 2009).

Photosensitive Applications

In the field of photophysics, certain pyrazole derivatives are explored for their photosensitive properties, which could be harnessed in the development of light-sensitive materials and devices. This research aims to innovate in the areas of imaging, sensing, and photodynamic therapy (Amit et al., 1974).

Mécanisme D'action

Orientations Futures

The future directions for research on similar compounds could involve exploring their diverse biological activities and potential therapeutic applications. For example, indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Propriétés

IUPAC Name |

3,4-dimethyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c1-12-3-4-14(9-13(12)2)20(25)21-19-17-10-28-11-18(17)22-23(19)15-5-7-16(8-6-15)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEFWQKFSOXLIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

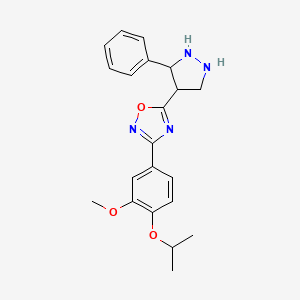

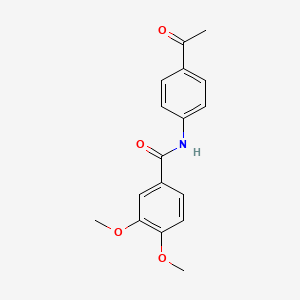

![N-[1-(1-adamantyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2770962.png)

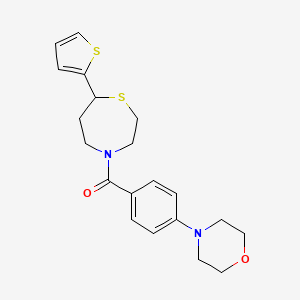

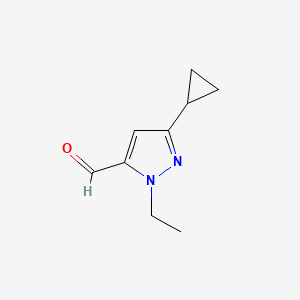

![2-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2770975.png)

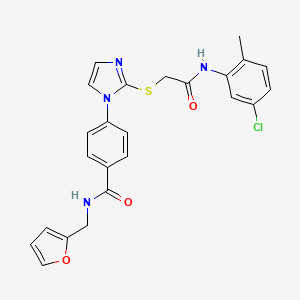

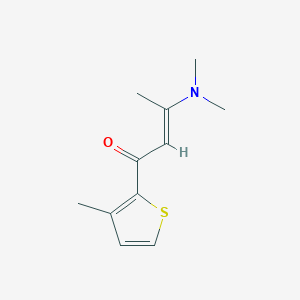

![2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2770978.png)

![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2770982.png)